

L-Hexanoylcarnitine: A Comprehensive Technical Review of its Physicochemical Properties and Biological Significance

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Compound of Interest

Compound Name: Hexanoylcarnitine

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Introduction

L-Hexanoylcarnitine, a medium-chain acylcarnitine, plays a crucial role in cellular energy metabolism, specifically in the transport of fatty acids into the mitochondrial matrix for subsequent β -oxidation. As an ester of L-carnitine and hexanoic acid, its physicochemical properties are pivotal to its biological function and distribution. This technical guide provides an in-depth overview of the core physicochemical characteristics of **L-Hexanoylcarnitine**, details relevant experimental methodologies, and explores its involvement in key signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and utilization of this important biomolecule.

Physicochemical Properties of L-Hexanoylcarnitine

L-Hexanoylcarnitine is a zwitterionic molecule, possessing both a positively charged quaternary ammonium group and a negatively charged carboxylate group. This structure significantly influences its physical and chemical behavior. While extensive experimental data for some of its properties are not readily available in the public domain, a combination of data from commercial suppliers and computational predictions provides a comprehensive profile.

Table 1: Summary of Physicochemical Data for **L-Hexanoylcarnitine**

Property	Value	Source
IUPAC Name	(3R)-3-(hexanoyloxy)-4-(trimethylazaniumyl)butanoate	PubChem[1]
Synonyms	O-hexanoyl-L-carnitine, (R)-Caproylcarnitine, C6 Carnitine	PubChem[1]
CAS Number	22671-29-0	MOLNOVA, MedChemExpress[2]
Molecular Formula	C ₁₃ H ₂₅ NO ₄	MOLNOVA, MedChemExpress[2]
Molecular Weight	259.34 g/mol	PubChem, MOLNOVA, MedChemExpress[1][2]
Physical State	Off-white to light yellow solid	MedChemExpress
Melting Point	Not experimentally determined.	Human Metabolome Database[3]
Boiling Point	Not experimentally determined.	Human Metabolome Database[3]
Water Solubility	Qualitatively described as soluble or slightly soluble. A predicted value is 0.0043 g/L.	Cayman Chemical, Human Metabolome Database[3][4]
pKa (Strongest Acidic)	4.22 (Predicted)	Human Metabolome Database[3]
pKa (Strongest Basic)	-7.1 (Predicted)	Human Metabolome Database[3]
logP	-1.7 to -2.4 (Predicted)	Human Metabolome Database[3]

Experimental Protocols

Detailed experimental protocols for the determination of the fundamental physicochemical properties of L-**Hexanoylcarnitine** are not widely published. However, standard methodologies

for compounds with similar characteristics can be applied.

Determination of Melting Point (Capillary Method)

This method is a standard procedure for determining the melting point of a crystalline solid.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Thermometer

Procedure:

- **Sample Preparation:** A small amount of dry L-**Hexanoylcarnitine** is finely powdered using a mortar and pestle. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end, to a height of 2-3 mm.
[5][6][7]
- **Apparatus Setup:** The capillary tube is placed in the heating block of the melting point apparatus.
- **Heating:** The sample is heated at a steady and slow rate, typically 1-2°C per minute, especially when approaching the expected melting point.[5]
- **Observation:** The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a liquid is recorded as the end of the melting range. For a pure substance, this range should be narrow.[5]

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a classical technique for determining the equilibrium solubility of a substance in a solvent.

Apparatus:

- Analytical balance
- Volumetric flasks
- Shaking incubator or orbital shaker
- Centrifuge
- pH meter
- Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

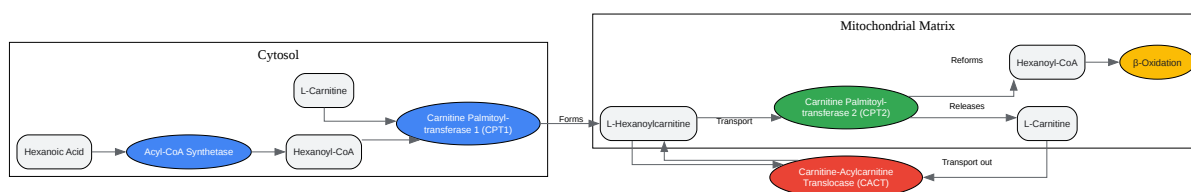
- **Preparation of Saturated Solution:** An excess amount of **L-Hexanoylcarnitine** is added to a known volume of purified water (or a buffer of a specific pH) in a flask.
- **Equilibration:** The flask is sealed and agitated in a shaking incubator at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.^[8]
- **Phase Separation:** The suspension is allowed to stand to allow the undissolved solid to settle. A portion of the supernatant is then centrifuged to remove any remaining suspended particles.
- **Quantification:** A precise volume of the clear supernatant is carefully removed, diluted as necessary, and the concentration of dissolved **L-Hexanoylcarnitine** is determined using a validated analytical method such as HPLC-UV or LC-MS/MS.
- **Calculation:** The solubility is expressed in units such as g/L or mol/L.

Biological Significance and Signaling Pathways

L-**Hexanoylcarnitine**'s primary biological role is to facilitate the transport of medium-chain fatty acids into the mitochondria for energy production. Beyond this fundamental role, evidence suggests that acylcarnitines, including L-**Hexanoylcarnitine**, are not merely transport shuttles but also act as signaling molecules that can modulate key cellular pathways.

Fatty Acid Oxidation and Energy Homeostasis

L-**Hexanoylcarnitine** is an intermediate in the carnitine shuttle system, which is essential for mitochondrial fatty acid oxidation (FAO).

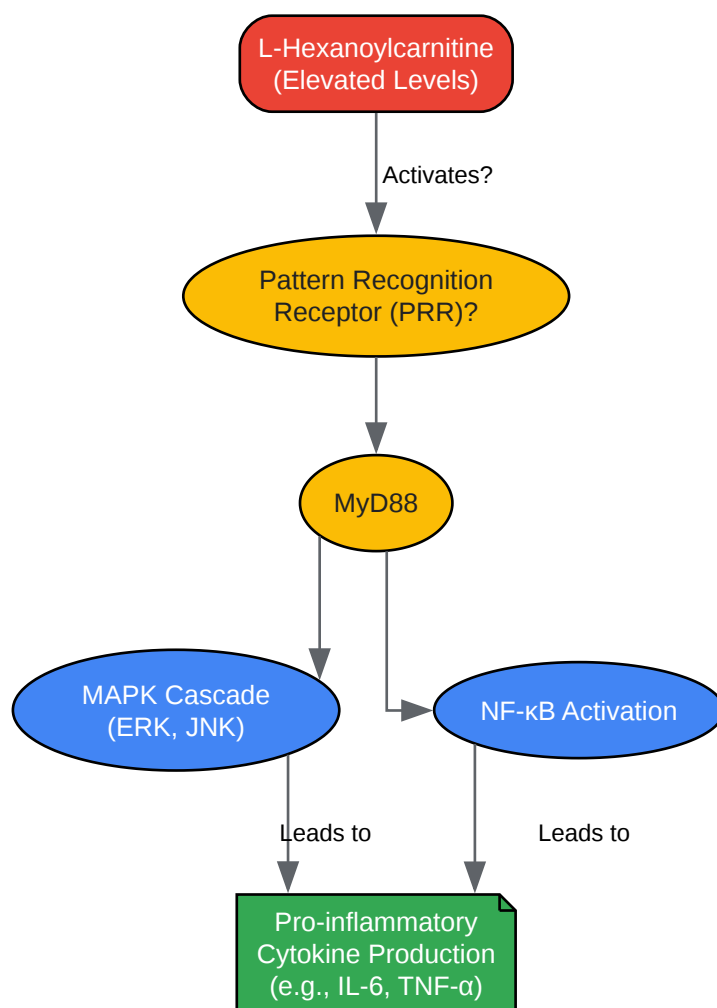


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Figure 1. Role of L-**Hexanoylcarnitine** in Mitochondrial Fatty Acid Oxidation.

Proposed Involvement in Pro-inflammatory Signaling

Emerging research indicates that elevated levels of certain acylcarnitines can trigger pro-inflammatory responses.[9][10][11][12][13] While direct evidence for L-**Hexanoylcarnitine** is still developing, studies on other medium and long-chain acylcarnitines suggest a potential pathway involving the activation of key inflammatory mediators. This may occur through pattern recognition receptors (PRRs) and downstream signaling cascades involving MAP kinases (ERK, JNK) and the transcription factor NF-κB.[9][10][12][13]

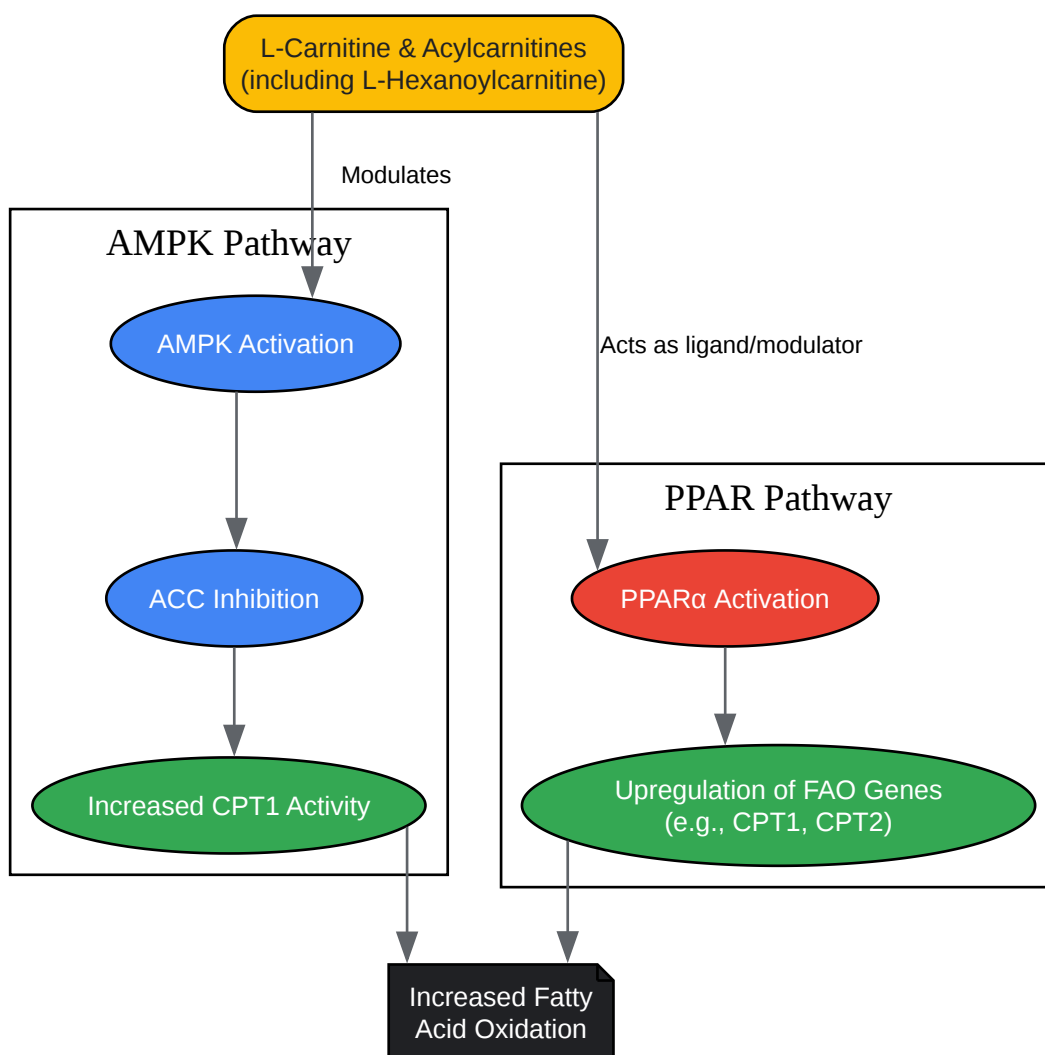


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Figure 2. Proposed Pro-inflammatory Signaling Pathway of Acylcarnitines.

Modulation of AMPK and PPAR Signaling

L-carnitine and its acyl derivatives are linked to the regulation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs), master regulators of cellular energy homeostasis and lipid metabolism.[14][15][16][17][18] Activation of AMPK can enhance fatty acid oxidation, in part by regulating the activity of enzymes in the carnitine shuttle. PPARs, particularly PPAR α , are nuclear receptors that, when activated by fatty acids and their derivatives, upregulate the expression of genes involved in fatty acid transport and oxidation, including those related to the carnitine system.



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Figure 3. Interplay of L-Carnitine/Acylcarnitines with AMPK and PPAR Signaling.

Conclusion

L-Hexanoylcarnitine is a key metabolite in cellular energy production with significant physicochemical properties that dictate its biological behavior. While a complete experimental dataset for all its physical properties is not yet available, its chemical identity and structure are well-defined. Standard experimental protocols can be employed to further characterize this molecule. Beyond its established role in fatty acid transport, emerging evidence points towards its involvement in modulating critical signaling pathways related to inflammation and metabolic regulation. Further research into the precise signaling mechanisms of **L-Hexanoylcarnitine** will

be crucial for understanding its role in health and disease, and for exploring its potential in therapeutic development.

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